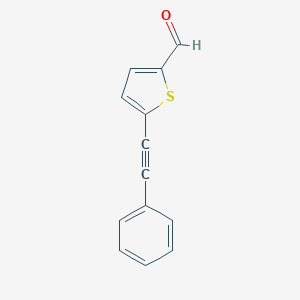

5-(Phenylethynyl)thiophene-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-phenylethynyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8OS/c14-10-13-9-8-12(15-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMUACLZRVJOBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371868 | |

| Record name | 5-(Phenylethynyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17257-10-2 | |

| Record name | 5-(Phenylethynyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17257-10-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Phenylethynyl)thiophene-2-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(phenylethynyl)thiophene-2-carbaldehyde. This molecule is a significant building block in the development of advanced organic materials and a scaffold of interest in medicinal chemistry. We will delve into its physicochemical characteristics, spectroscopic signature, and key reactive behaviors. Detailed, field-proven synthetic protocols are presented, emphasizing the causal relationships behind experimental choices. This guide is intended to be a valuable resource for researchers in organic synthesis, materials science, and drug discovery, providing the necessary information to harness the potential of this versatile compound.

Introduction: The Significance of a Conjugated System

This compound (CAS No. 17257-10-2) is an organic compound featuring a unique combination of three key functional moieties: a thiophene ring, a phenylethynyl group, and a carbaldehyde function. This specific arrangement results in an extended π-conjugated system, which is the primary determinant of its interesting electronic and optical properties. The thiophene ring, a sulfur-containing heterocycle, is a well-known component in many biologically active molecules and organic electronic materials. The phenylethynyl group further extends the conjugation, influencing the molecule's absorption and emission characteristics. Finally, the aldehyde group serves as a versatile chemical handle for a wide array of synthetic transformations, allowing for the construction of more complex molecular architectures.

This guide will explore the fundamental chemical properties of this compound, providing a solid foundation for its application in various fields.

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and spectroscopic properties is paramount for its successful application in research and development.

Physicochemical Properties

This compound is typically a yellow crystalline solid. It exhibits good solubility in common organic solvents such as alcohols, ethers, and ketones, but has poor solubility in water.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈OS | |

| Molecular Weight | 212.27 g/mol | |

| CAS Number | 17257-10-2 | |

| Appearance | Yellow crystalline solid | |

| Boiling Point | 388.6 °C at 760 mmHg | |

| Solubility | Soluble in organic solvents, poor in water |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show signals for the phenyl protons, the thiophene protons, and the aldehyde proton. The aldehyde proton will be the most downfield signal, typically appearing above 9.5 ppm. The protons on the thiophene ring will appear as doublets, with the proton adjacent to the aldehyde group being more deshielded. The phenyl protons will exhibit multiplets in the aromatic region. For the precursor, 2-(phenylethynyl)thiophene, the thiophene protons appear at δ 7.03–7.06 (m, 1H) and 7.28–7.38 (m, 2H), while the phenyl protons are observed at δ 7.28–7.38 (m, 3H) and 7.53–7.56 (m, 2H).

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the aldehyde, the carbons of the thiophene and phenyl rings, and the acetylenic carbons. The carbonyl carbon will be the most downfield signal, typically above 180 ppm. The acetylenic carbons are expected in the 80-95 ppm range. For 2-(phenylethynyl)thiophene, the acetylenic carbons appear at δ 82.8 and 93.2 ppm, and the aromatic carbons are observed between 123.1 and 132.7 ppm.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected vibrational frequencies include:

-

C=O stretch (aldehyde): A strong absorption band is expected in the region of 1660-1700 cm⁻¹. For thiophene-2-carbaldehyde, this peak is observed at 1665 cm⁻¹.

-

C≡C stretch (alkyne): A medium to weak absorption band is anticipated around 2100-2200 cm⁻¹.

-

C-H stretch (aromatic): Signals will be present above 3000 cm⁻¹.

-

C=C stretch (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

-

Thiophene ring vibrations: Characteristic absorptions for the thiophene ring are also expected.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z = 212.27.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: a Sonogashira coupling to form the phenylethynylthiophene core, followed by a Vilsmeier-Haack formylation to introduce the aldehyde group.

Step 1: Sonogashira Coupling for the Synthesis of 2-(Phenylethynyl)thiophene

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In this step, 2-iodothiophene is coupled with phenylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Reaction Scheme:

Caption: Sonogashira coupling of 2-iodothiophene and phenylacetylene.

Experimental Protocol:

-

Materials:

-

2-Iodothiophene

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or another suitable base

-

Anhydrous tetrahydrofuran (THF) or another suitable solvent

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodothiophene (1.0 eq), Pd(PPh₃)₂Cl₂ (e.g., 2-5 mol%), and CuI (e.g., 1-3 mol%).

-

Add anhydrous THF, followed by triethylamine (e.g., 2-3 eq).

-

To the stirred solution, add phenylacetylene (1.1-1.2 eq) dropwise.

-

The reaction mixture is then stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is filtered to remove the amine salt, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-(phenylethynyl)thiophene.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

-

Copper(I) Iodide: CuI acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Base: The base is crucial for deprotonating the terminal alkyne to form the reactive acetylide anion and to neutralize the hydrogen iodide formed during the reaction.

-

Anhydrous Solvents: Water can interfere with the catalytic cycle and should be excluded.

Step 2: Vilsmeier-Haack Formylation of 2-(Phenylethynyl)thiophene

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. In this step, 2-(phenylethynyl)thiophene is treated with the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Reaction Scheme:

Spectroscopic Data for 5-(Phenylethynyl)thiophene-2-carbaldehyde: An In-depth Technical Guide

The molecular structure consists of a thiophene ring substituted at the 2-position with a carbaldehyde group and at the 5-position with a phenylethynyl group. This extended π-conjugated system is expected to give rise to distinct spectroscopic features. The molecular formula is C₁₃H₈OS, with a molecular weight of 212.27 g/mol .[2][3] The compound typically appears as yellow crystals and is soluble in common organic solvents.[4]

Molecular Structure

Caption: Molecular structure of 5-(Phenylethynyl)thiophene-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Based on data from analogous compounds, we can predict the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show signals in both the aromatic and aldehydic regions. The electron-withdrawing nature of the aldehyde and the magnetic anisotropy of the phenylethynyl group will influence the chemical shifts of the thiophene protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~9.9 - 10.0 | Singlet | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom. For 5-methyl-2-thiophenecarboxaldehyde, this peak appears at 9.80 ppm.[5] |

| ~7.7 - 7.8 | Doublet | 1H | Thiophene H-3 | This proton is adjacent to the electron-withdrawing aldehyde group, leading to a downfield shift. In thiophene-2-carbaldehyde, the H-3 proton appears around 7.7-7.8 ppm.[6] |

| ~7.3 - 7.6 | Multiplet | 5H | Phenyl protons | The protons of the phenyl ring will appear in their characteristic aromatic region. Similar patterns are seen for 2-(phenylethynyl)thiophene.[7] |

| ~7.2 - 7.3 | Doublet | 1H | Thiophene H-4 | This proton is adjacent to the phenylethynyl group and will be shifted downfield, but less so than H-3. The coupling constant (J) between H-3 and H-4 is expected to be around 4.0 Hz. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~182 - 183 | Aldehyde C=O | The carbonyl carbon is significantly deshielded. For 5-methyl-2-thiophenecarboxaldehyde, this signal is at 182.59 ppm.[5] |

| ~122 - 150 | Thiophene and Phenyl carbons | The aromatic carbons of both rings will resonate in this region. The carbon attached to the aldehyde (C2) and the carbon attached to the ethynyl group (C5) will be significantly affected by their respective substituents. |

| ~131 - 132 | Phenyl C (ipso) | The carbon of the phenyl ring attached to the alkyne. |

| ~85 - 95 | Alkyne carbons (-C≡C-) | The two sp-hybridized carbons of the alkyne will appear in this characteristic range. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the carbonyl, alkyne, and aromatic moieties.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Justification |

| ~3100 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on the thiophene and phenyl rings.[5] |

| ~2820 and ~2720 | Medium | Aldehyde C-H stretch | Often appears as a doublet due to Fermi resonance.[5] |

| ~2200 | Medium-Weak | C≡C stretch | The carbon-carbon triple bond of the ethynyl group will have a characteristic absorption in this region. |

| ~1665 | Strong | C=O stretch (aldehyde) | The carbonyl group of the aldehyde will produce a strong, sharp absorption band. The C=O stretch for thiophene-2-carbaldehyde is reported at 1665 cm⁻¹.[8] |

| ~1450-1550 | Medium | C=C stretch (aromatic) | These absorptions arise from the carbon-carbon double bonds within the thiophene and phenyl rings.[5] |

| ~810 | Strong | C-H out-of-plane bend | Characteristic of a 2,5-disubstituted thiophene ring.[5] |

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add at least 16 scans to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a baseline correction and label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure.

| Predicted m/z | Assignment | Justification |

| 212 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound (212.27). |

| 211 | [M-H]⁺ | Loss of the aldehyde proton. |

| 183 | [M-CHO]⁺ | Loss of the formyl radical. |

| 111 | [C₅H₃OS]⁺ | Fragmentation of the thiophene-2-carbaldehyde moiety. |

| 101 | [C₈H₅]⁺ | Phenylacetylene fragment. |

| 77 | [C₆H₅]⁺ | Phenyl fragment. |

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a standard method for the analysis of small organic molecules.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugation in this compound is expected to result in strong absorption in the UV region, potentially extending into the visible range. The spectrum of thiophene derivatives is influenced by the nature and position of substituents.[9] The extended conjugation in the target molecule, involving the phenyl, ethynyl, and thiophene-2-carbaldehyde systems, will likely lead to absorption maxima at longer wavelengths compared to simpler thiophene derivatives.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile).

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer. Use a matched cuvette containing the pure solvent as a reference.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.

Conclusion

This technical guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have established a comprehensive set of expected spectral features. This information serves as a valuable resource for the identification, characterization, and quality control of this important molecule in research and development settings. The provided experimental protocols offer a standardized approach to obtaining high-quality data.

References

-

The Royal Society of Chemistry. Supplementary Information: Cross-coupling reactions catalyzed by an N-heterocyclic carbene-Pd(II) complex under aerobic and CuI-free conditions. [Link]

-

ChemBK. 5-(PHENYLETHYNYL)THIOPHENE-2-CARBOXALDEHYDE. [Link]

-

ElectronicsAndBooks. General procedures and spectral data. [Link]

-

PubChem. 5-Phenylthiophene-2-carbaldehyde. [Link]

-

ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-ylmethylene)-isonicotinohydrazide. [Link]

-

NIST. 5-Methyl-2-thiophenecarboxaldehyde. [Link]

-

European Journal of Chemistry. Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. [Link]

-

J-STAGE. The Ultraviolet Spectra of the Thiophene Derivatives. [Link]

-

Wiley Online Library. Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. [Link]

-

American Chemical Society. Supporting Information for Copper-Catalyzed Decarboxylative Alkynylation of sp3 C–H Bonds with Propiolic Acids. [Link]

-

ResearchGate. IR spectra of: (a) thiophene-2-carbaldehyde, (b) 2-(Piperidin-4-yl) ethanamine, (c) experimental of L2 and (d) DFT/B3LYP 6-311 ++ G (d,p) of L2. [Link]

-

ResearchGate. Evolution of UV/Vis absorption spectra of a solution of 13 a in CH 2 Cl 2 over time when exposed to ambient light. [Link]

-

Matrix Fine Chemicals. 5-(2-PHENYLETHYNYL)THIOPHENE-2-CARBALDEHYDE. [Link]

-

MySkinRecipes. This compound. [Link]

-

NIST. 2-Thiophenecarboxaldehyde. [Link]

-

Kuwait Journal of Science. Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. [Link]

-

PubMed. Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. [Link]

-

MDPI. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. [Link]

-

MDPI. Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. [Link]

-

IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

5-(Phenylethynyl)thiophene-2-carbaldehyde NMR and mass spec analysis

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(Phenylethynyl)thiophene-2-carbaldehyde

Introduction

This compound is a bifunctional organic compound featuring a thiophene core substituted with a phenylethynyl group at the 5-position and a formyl (aldehyde) group at the 2-position. With a molecular formula of C₁₃H₈OS and a molecular weight of 212.27 g/mol , this molecule serves as a critical building block in materials science and medicinal chemistry.[1][2] Its rigid, conjugated structure makes it an ideal intermediate for the synthesis of advanced materials such as conjugated polymers and small-molecule semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2]

The precise characterization of such intermediates is paramount to ensure the integrity and desired properties of the final products. This guide provides a detailed technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of this compound, offering insights into the causality behind experimental choices and data interpretation for researchers and professionals in drug development and materials science.

Molecular Structure and Synthetic Context

The structural confirmation of this compound relies on the synergistic use of NMR and MS. A common synthetic route involves the Sonogashira cross-coupling of a 5-halothiophene-2-carbaldehyde with phenylacetylene, a reaction catalyzed by palladium complexes.[3][4] This context is crucial, as residual starting materials, catalysts, or side-products can interfere with analysis, necessitating the robust characterization methods detailed herein.

Caption: Molecular Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural verification.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Causality of Expected Signals: The electron-withdrawing nature of the aldehyde and the anisotropic effects of the aromatic rings and the alkyne group dictate the chemical shifts (δ) of the protons.

-

Aldehyde Proton (H-6): This proton is directly attached to a carbonyl carbon, which is highly deshielded. It is expected to appear as a singlet (no adjacent protons to couple with) at a very downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. For the parent compound, thiophene-2-carbaldehyde, this signal appears around δ 9.95 ppm.[5]

-

Thiophene Protons (H-3, H-4): The two protons on the thiophene ring are in different chemical environments. They will appear as two distinct doublets due to coupling with each other (³JHH coupling). The proton adjacent to the aldehyde group (H-3) is expected to be further downfield than the proton adjacent to the phenylethynyl group (H-4). Typical thiophene proton signals appear between δ 7.0 and 8.0 ppm.[6]

-

Phenyl Protons (H-8 to H-12): The five protons of the phenyl group will resonate in the aromatic region (δ 7.2-7.8 ppm). Due to potentially similar chemical environments and complex coupling, they often appear as a series of overlapping multiplets.[3]

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | N/A | 1H |

| Thiophene-H3 | 7.7 - 7.9 | Doublet (d) | ~3.5 - 4.5 | 1H |

| Phenyl-H (ortho) | 7.5 - 7.7 | Multiplet (m) | N/A | 2H |

| Phenyl-H (meta, para) | 7.3 - 7.5 | Multiplet (m) | N/A | 3H |

| Thiophene-H4 | 7.2 - 7.4 | Doublet (d) | ~3.5 - 4.5 | 1H |

¹³C NMR (Carbon-13 NMR) Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Causality of Expected Signals: The chemical shift of each carbon is determined by its hybridization and the electronegativity of attached atoms.

-

Carbonyl Carbon (C-6): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule and will appear significantly downfield, typically between δ 180-195 ppm.[5]

-

Aromatic & Thiophene Carbons: The eight sp² hybridized carbons of the thiophene and phenyl rings will resonate in the δ 120-150 ppm range. The carbons directly attached to substituents (ipso-carbons) will have distinct shifts.

-

Alkynyl Carbons (C-α, C-β): The two sp hybridized carbons of the alkyne group are characteristically found in the δ 80-100 ppm range.[7] Their signals can sometimes be of lower intensity.

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| C=O (Aldehyde) | 182 - 185 |

| Thiophene C2, C5 | 135 - 145 |

| Phenyl C (ipso) | 120 - 124 |

| Aromatic/Thiophene CHs | 125 - 138 |

| Alkyne Cα, Cβ | 85 - 95 |

Experimental Protocol: NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dried sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is often a good first choice for this type of compound.[3][5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup & Shimming:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).[8]

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks. This is validated by observing the narrow linewidth of the solvent or TMS peak.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence. A spectral width of ~16 ppm is sufficient.

-

Use a 30- or 45-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets.

-

Set the spectral width to ~220 ppm.

-

A longer acquisition time and more scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual solvent peak.

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Caption: Standard workflow for NMR sample analysis.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information that complements NMR data.

Molecular Ion Peak (M⁺•)

The primary goal is to identify the molecular ion peak (the ionized, unfragmented molecule). For C₁₃H₈OS, the nominal mass is 212 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the exact mass to several decimal places.

-

Expected m/z: 212

-

Isotopic Pattern: The presence of sulfur gives a characteristic isotopic signature. The natural abundance of the ³⁴S isotope is ~4.2%. Therefore, a small peak at M+2 (m/z 214) with an intensity of about 4-5% relative to the molecular ion peak is a definitive indicator of a sulfur-containing compound.

Fragmentation Analysis

Under electron ionization (EI), the molecular ion is imparted with high energy, causing it to fragment in predictable ways. Aromatic aldehydes exhibit characteristic fragmentation patterns.[9][10]

Key Fragmentation Pathways:

-

α-Cleavage (Loss of H•): The most common initial fragmentation for aromatic aldehydes is the loss of the aldehydic hydrogen radical, forming a stable acylium cation [M-1]⁺.[11][12]

-

Fragment: [C₁₃H₇OS]⁺

-

m/z: 211

-

-

α-Cleavage (Loss of CHO•): Loss of the entire formyl radical is also possible, leading to the [M-29]⁺ ion.

-

Fragment: [C₁₂H₇S]⁺

-

m/z: 183

-

-

Decarbonylation (Loss of CO): The [M-1]⁺ acylium ion can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da) to form the [M-29]⁺ ion. This two-step process often makes the [M-29]⁺ peak very prominent.[11]

-

Process: [M-1]⁺ → [M-29]⁺ + CO

-

m/z: 211 → 183

-

Caption: Predicted EI-MS fragmentation pathway for the title compound.

Predicted Mass Spectrum Data Summary

| m/z | Proposed Fragment Ion | Description |

|---|---|---|

| 212 | [C₁₃H₈OS]⁺• | Molecular Ion (M⁺•) |

| 211 | [C₁₃H₇OS]⁺ | Loss of aldehyde proton ([M-H]⁺) |

| 183 | [C₁₂H₇S]⁺ | Loss of formyl radical ([M-CHO]⁺) or loss of CO from m/z 211 |

| 77 | [C₆H₅]⁺ | Phenyl cation (less common) |

Experimental Protocol: Mass Spectrometry Data Acquisition

This protocol describes a general approach for obtaining a mass spectrum, typically via Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane, ethyl acetate, or methanol.

-

-

Instrument Setup (GC-MS):

-

GC Method: Set an appropriate temperature program for the GC oven to ensure the compound elutes from the column as a sharp peak. A typical program might start at 100 °C and ramp up to 280 °C.

-

Injector: Use a split/splitless injector at a temperature high enough to ensure vaporization (e.g., 250 °C).

-

Ion Source: Use a standard Electron Ionization (EI) source at 70 eV.

-

Mass Analyzer: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-350).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Begin data acquisition as the sample travels through the GC column and into the mass spectrometer.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to find the peak corresponding to the compound.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and compare its m/z with the calculated molecular weight.

-

Analyze the fragmentation pattern and compare it with the predicted pathways to confirm the structure.

-

Conclusion

The structural elucidation of this compound is achieved through a logical and systematic application of NMR and mass spectrometry. ¹H and ¹³C NMR spectroscopy confirms the precise arrangement of the carbon-hydrogen framework, identifying the distinct aldehyde, thiophene, and phenyl moieties. Mass spectrometry validates the molecular weight and elemental formula (especially with HRMS) and provides corroborating structural evidence through predictable fragmentation patterns characteristic of aromatic aldehydes. Together, these techniques form a self-validating analytical workflow, providing the high degree of certainty required for compounds used in high-stakes applications like drug development and advanced materials research.

References

- Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). Royal Society of Chemistry.

- Mass and Infrared Spectroscopies. (n.d.). NPTEL Archive.

- Supporting Information for "Self-assembly of spherical complexes". (2007). Wiley-VCH.

-

Mass fragmentation of Carbonyl compounds (spectral analysis). (n.d.). Slideshare. Retrieved from [Link]

-

Fragmentation of Aldehydes. (n.d.). Whitman College. Retrieved from [Link]

-

Supplementary Information: Cross-coupling reactions catalyzed by an N-heterocyclic carbene-Pd(II) complex. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. (n.d.). Wiley Online Library. Retrieved from [Link]

-

Thiophene-2-aldehyde. (n.d.). SpectraBase. Retrieved from [Link]

-

5-(PHENYLETHYNYL)THIOPHENE-2-CARBOXALDEHYDE. (2024). ChemBK. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid - Supporting Information. (n.d.). MDPI. Retrieved from [Link]

-

2-Thiophenecarboxaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

Thiophene-2-carboxaldehyde. (n.d.). Wikipedia. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound [myskinrecipes.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 2-Thiophenecarboxaldehyde(98-03-3) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. archive.nptel.ac.in [archive.nptel.ac.in]

- 10. Mass fragmentation of Carbonyl compounds(spectral analysis) | PPTX [slideshare.net]

- 11. GCMS Section 6.11.4 [people.whitman.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Photophysical Properties of 5-(Phenylethynyl)thiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Phenylethynyl)thiophene-2-carbaldehyde is a promising molecular scaffold in the development of novel organic electronic materials and fluorescent probes. Its rigid, planar structure, arising from the conjugation of a phenylethynyl donor group with a thiophene-2-carbaldehyde acceptor moiety, is anticipated to give rise to interesting photophysical properties. This technical guide provides a comprehensive overview of the expected photophysical characteristics of this molecule, including its electronic absorption and emission profiles, and outlines detailed experimental protocols for their characterization. By leveraging established principles of physical organic chemistry and drawing parallels with analogous thiophene-based chromophores, this document serves as a valuable resource for researchers seeking to synthesize and evaluate the potential of this compound in various applications, from organic light-emitting diodes (OLEDs) to advanced sensing technologies.

Introduction: The Promise of Thiophene-Based Chromophores

Thiophene-containing π-conjugated systems have emerged as a cornerstone in the field of organic electronics and photophysics.[1][2] The inherent electronic properties of the thiophene ring, coupled with its synthetic versatility, allow for the fine-tuning of absorption and emission characteristics. The molecule at the heart of this guide, this compound, represents a classic donor-π-acceptor (D-π-A) architecture. In this configuration, the electron-donating phenylethynyl group is connected to the electron-withdrawing carbaldehyde group through the polarizable thiophene π-bridge. This arrangement is expected to facilitate intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is central to the desirable photophysical properties of many organic chromophores.[1]

Expected Photophysical Properties

While direct experimental data for this compound is not extensively reported in public literature, we can infer its likely photophysical behavior based on studies of similar thiophene derivatives.[1][3]

Electronic Absorption and Emission

The UV-Vis absorption spectrum of this compound is predicted to exhibit a strong absorption band in the near-UV or visible region, corresponding to the π-π* electronic transition of the conjugated system. The position of this absorption maximum (λ_max) will be sensitive to the electronic nature of the substituents and the extent of conjugation. The presence of the electron-donating phenylethynyl and electron-withdrawing aldehyde groups is expected to cause a significant red-shift in the absorption compared to unsubstituted thiophene.

Upon excitation, the molecule is expected to exhibit fluorescence. The emission spectrum will be red-shifted with respect to the absorption spectrum, a phenomenon known as the Stokes shift.[4] The magnitude of the Stokes shift provides insights into the difference in geometry between the ground and excited states. For D-π-A systems like this, a larger Stokes shift is often observed in more polar solvents, indicative of a more polar excited state due to ICT.[5]

Solvatochromism

A hallmark of D-π-A chromophores is their solvatochromic behavior, where the absorption and emission maxima shift with changes in solvent polarity.[5] It is anticipated that this compound will exhibit positive solvatochromism, meaning a bathochromic (red) shift in its emission spectrum with increasing solvent polarity. This is due to the stabilization of the more polar ICT excited state by polar solvent molecules.[1]

Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed.[6][7] The quantum yield of this compound is expected to be influenced by several factors, including the rigidity of the molecule and the nature of the solvent. In non-polar solvents, a higher quantum yield may be observed. In polar solvents, the stabilization of the charge-separated excited state can sometimes lead to non-radiative decay pathways, potentially lowering the quantum yield.[1]

Experimental Characterization

To empirically determine the photophysical properties of this compound, a series of spectroscopic experiments are necessary. The following sections provide detailed protocols for these measurements.

Synthesis

While various synthetic routes can be envisioned, a common approach for synthesizing similar compounds involves a Sonogashira coupling reaction between a halogenated thiophene-2-carbaldehyde and phenylacetylene, catalyzed by a palladium complex.[8]

Diagram 1: Proposed Synthetic Pathway

Caption: Proposed Sonogashira coupling for the synthesis of the target molecule.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths of light absorbed by the molecule.[9]

Protocol:

-

Solution Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile, DMSO) at a concentration of approximately 1 mM.

-

Dilution: From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 1 µM to 20 µM. The final absorbance should ideally be between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).[9]

-

Sample Measurement: Record the absorption spectrum of each diluted solution from approximately 200 nm to 800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Diagram 2: UV-Vis Spectroscopy Workflow

Caption: Workflow for UV-Vis absorption spectroscopy.

Fluorescence Spectroscopy

This technique measures the emission of light from the molecule after it has absorbed light.[10]

Protocol:

-

Solution Preparation: Use the same dilute solutions prepared for the UV-Vis measurements (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Excitation: Set the excitation wavelength to the λ_max determined from the UV-Vis spectrum.

-

Emission Scan: Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to the near-infrared region (e.g., if λ_exc = 380 nm, scan from 390 nm to 800 nm).

-

Data Analysis: Identify the wavelength of maximum emission (λ_em) and determine the Stokes shift (Δν̃ = 1/λ_abs - 1/λ_em). The experiment should be repeated in a series of solvents of varying polarity to investigate solvatochromism.

Diagram 3: Fluorescence Spectroscopy Workflow

Caption: Workflow for fluorescence emission spectroscopy.

Relative Fluorescence Quantum Yield Determination

The relative method, which compares the fluorescence of the sample to a well-characterized standard, is commonly used.[6][11]

Protocol:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield (Φ_F,std) that absorbs and emits in a similar spectral region as the sample. For a compound absorbing in the near-UV, quinine sulfate in 0.1 M H₂SO₄ (Φ_F,std = 0.54) is a common choice.

-

Solution Preparation: Prepare a series of five to six solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from approximately 0.01 to 0.1.

-

Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope of the linear fit for both plots (Grad_sample and Grad_std).

-

Calculate the quantum yield of the sample (Φ_F,sample) using the following equation:

Φ_F,sample = Φ_F,std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

where η is the refractive index of the solvent.[12]

-

Data Presentation

All quantitative photophysical data should be summarized in a table for clarity and ease of comparison.

Table 1: Summary of Photophysical Properties of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_F |

| Cyclohexane | 2.02 | |||||

| Toluene | 2.38 | |||||

| Dichloromethane | 8.93 | |||||

| Acetonitrile | 37.5 | |||||

| DMSO | 46.7 |

Note: The values in this table are to be filled in with experimental data.

Conclusion

This compound possesses a molecular architecture that suggests it will exhibit significant photophysical activity, including strong absorption in the near-UV/visible region, fluorescence emission, and solvatochromism. This technical guide provides a theoretical framework for understanding these properties and detailed experimental protocols for their robust characterization. The insights gained from such studies will be instrumental in evaluating the potential of this and related thiophene-based chromophores in the development of advanced materials for a wide range of applications in materials science and drug development.

References

- Sabek, H. A. Z., Alazaly, A. M. M., Salah, D., Abdel-Samad, H. S., Ismail, M. A., & Abdel-Shafi, A. A. (2020). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. RSC Advances, 10(72), 44245-44255.

- Imae, I., Nakano, H., & Aihara, J. (2001). Theoretical design of solvatochromism switching by photochromic reactions using donor–acceptor disubstituted diarylethene derivatives with oxidized thiophene rings. Physical Chemistry Chemical Physics, 3(10), 1859-1864.

- Warshawsky, R., Vaal, J., & Hewavitharanage, P. (2017). Synthesis and properties of 3-ethynylthiophene containing BODIPY derivatives. European Journal of Chemistry, 8(4), 321-327.

- D'Anna, F., Mattiello, L., & Sortino, S. (2021). Solvatochromic behaviour of new donor–acceptor oligothiophenes. New Journal of Chemistry, 45(21), 9348-9356.

- D'Anna, F., Mattiello, L., & Sortino, S. (2021). Solvatochromic behaviour of new donor-acceptor oligothiophenes. Request PDF.

- Linnanto, J., & Hotokka, M. (2013). Theoretical study of the solvatochromism of a donor-acceptor bithiophene. Journal of molecular modeling, 19(2), 689-696.

- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.

- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Protocol Exchange.

- Warshawsky, R., Vaal, J., & Hewavitharanage, P. (2017). Synthesis and properties of 3-ethynylthiophene containing BODIPY derivatives. European Journal of Chemistry, 8(4), 321-327.

- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.

- Maleckis, A., et al. (2022). The UV-Vis absorption and fluorescence emission spectra of 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one in various organic solvents.

- Shimadzu Corporation. (n.d.). Relative Quantum Yield Measurement of a Sample in Solution.

- JoVE. (2020). UV-Vis Spectroscopy of Dyes - Procedure. Journal of Visualized Experiments.

- König, K., Riemann, I., & Fischer, P. (2002). Two-photon fluorescence absorption and emission spectra of dyes relevant for cell imaging. Journal of microscopy, 206(Pt 1), 8-16.

- Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse.

- baseclick GmbH. (n.d.).

- AAT Bioquest. (2026). Fluorescence Spectrum Viewer.

- Angstrom Technologies Inc. (2022).

- FPbase. (n.d.). Fluorescence Spectra Viewer.

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

- University of Bologna. (n.d.). Organic chemistry instrumental analysis.

- Chemistry For Everyone. (2023, February 6). How To Perform UV Vis Spectroscopy? [Video]. YouTube.

- Ossila. (n.d.).

- National Institute of Standards and Technology. (2012). Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy.

- Thomas, L., & Sessions, L. B. (n.d.). Experiment 10: Dye Concentration Using a UV-Vis Spectrophotometer. Science Department.

- Yilmaz, F., & Kucukislamoglu, M. (2022). Synthesis of Ethynyl-Thiophene Derivatives, Antioxidant Properties and ADME Analysis. ChemistrySelect, 7(12), e202200281.

- Mintas, M., et al. (2022). Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. Molecules, 27(15), 4933.

- Wang, H. J., et al. (2013). Synthesis and Absorption Spectra of Poly(3-(phenylenevinyl)thiophene)s with Conjugated Side Chains. Macromolecules, 46(15), 5985-5994.

- Valeur, B. (2001).

- Ossila. (n.d.).

- University of California, Irvine. (n.d.). An Introduction to Fluorescence Spectroscopy.

- Li, Y., et al. (2022). A series of thiophene-based π-conjugated chromophores: synthesis, photophysical properties and electrochemiluminescence applications. New Journal of Chemistry, 46(12), 5634-5640.

- Heinze, J., et al. (2006). Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. ChemPhysChem, 7(4), 884-895.

- Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis)

- Kumar, S., et al. (2023). Aggregation induced emissive pyrimido fused tetraphenylethene benzothiazole probe for sensitive and selective detection of Fe3+. Scientific Reports, 13(1), 12345.

- Smolecule. (n.d.). 5-(4-(Di-p-tolylamino)phenyl)thiophene-2-carbaldehyde.

- Yang, Y. (2004).

- Gierschner, J., et al. (2017). (Right) UV/Vis absorption spectra and (left) fluorescence emission... [Image].

- Herbert, J. M. (n.d.). Photophysics. Google Sites.

- Santa Cruz Biotechnology. (n.d.). 5-(Phenylethynyl)thiophene-2-carboxaldehyde.

- ChemBK. (2024). 5-(PHENYLETHYNYL)THIOPHENE-2-CARBOXALDEHYDE.

- ChemBK. (2024). 5-(2-Phenyleth-1-Ynyl)Thiophene-2-Carbaldehyde.

- Elmorsy, M. R., et al. (2024). Computational design and experimental investigation of novel thiophene-based organic dyes with N,N-dimethylaminophenyl and morpholinophenyl donors for dye-sensitized solar cells.

- Kaczmarek, M., et al. (2015). Photo tuning of thiophene-2, 5-dicarbo hydrazide derivatives for their photoalignment ability-Molecular modelling studies. RSC Advances, 5(98), 80563-80572.

- Sharma, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics, 41(19), 9635-9669.

- Ossila. (n.d.). 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde.

- Rutgers, The State University of New Jersey. (n.d.).

- CEITEC. (n.d.).

- Pinteala, M., & Aflori, M. (2023). Microalgae as a Source of Photosensitizers: Analytical Strategies and Biomedical Use in Photodynamic Therapy. International Journal of Molecular Sciences, 24(4), 3845.

Sources

- 1. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08433F [pubs.rsc.org]

- 2. A series of thiophene-based π-conjugated chromophores: synthesis, photophysical properties and electrochemiluminescence applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Solvatochromic behaviour of new donor–acceptor oligothiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Fluorescent dyes: spectra, types & applications [baseclick.eu]

- 5. researchgate.net [researchgate.net]

- 6. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 8. Synthesis of Ethynyl-Thiophene Derivatives, Antioxidant Properties and ADME Analysis | AVESİS [avesis.yyu.edu.tr]

- 9. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 10. ossila.com [ossila.com]

- 11. shimadzu.com [shimadzu.com]

- 12. agilent.com [agilent.com]

An In-depth Technical Guide to 5-(Phenylethynyl)thiophene-2-carbaldehyde: A Bifunctional Building Block for Advanced Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Intermediate

5-(Phenylethynyl)thiophene-2-carbaldehyde is a highly functionalized organic compound distinguished by its unique trifecta of chemical motifs: a thiophene ring, a phenylethynyl group, and a reactive aldehyde. This structure imparts a combination of rigidity, extended π-conjugation, and versatile reactivity, positioning it as a valuable building block in diverse scientific fields. Its Chemical Abstracts Service (CAS) registry number is 17257-10-2 .[1]

For drug development professionals, this molecule is of particular interest as a component in the construction of complex therapeutic agents, including targeted protein degraders. For materials scientists, its conjugated system is a precursor to advanced organic electronic materials.[2] This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, grounded in established chemical principles and methodologies.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 17257-10-2 | [1] |

| Molecular Formula | C₁₃H₈OS | [1] |

| Molecular Weight | 212.27 g/mol | [1] |

| Appearance | Yellow solid/crystals | [2][3] |

| Boiling Point | 388.6 °C at 760 mmHg (Predicted) | |

| Density | 1.24 g/cm³ (Predicted) | |

| Solubility | Soluble in organic solvents like alcohols, ethers, and ketones; poor solubility in water. | [3] |

Spectroscopic Interpretation

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals. A characteristic singlet for the aldehyde proton (–CHO) will appear far downfield, typically in the δ 9.8–10.0 ppm range. The protons on the thiophene ring will appear as doublets in the aromatic region (δ 7.0–8.0 ppm), coupled to each other. The protons of the phenyl ring will also resonate in this region.

-

¹³C NMR: The carbon spectrum will be characterized by a signal for the aldehyde carbonyl carbon around δ 180–185 ppm. The two sp-hybridized carbons of the alkyne will resonate in the δ 85–95 ppm range. Additional signals will correspond to the carbons of the thiophene and phenyl rings.

-

FT-IR: Infrared spectroscopy will prominently feature a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically around 1680–1700 cm⁻¹. A sharp, medium-intensity peak for the alkyne (C≡C) stretch is also expected near 2210-2230 cm⁻¹.

Strategic Synthesis: The Sonogashira Cross-Coupling

The most efficient and widely adopted method for synthesizing this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes.[4][5]

Rationale for Method Selection

The Sonogashira reaction is ideal for this synthesis for several key reasons:

-

High Efficiency: It provides excellent yields for the coupling of sp² (aryl halide) and sp (terminal alkyne) carbon centers.

-

Functional Group Tolerance: The reaction conditions are mild enough to tolerate sensitive functional groups like the aldehyde on the thiophene ring, which might not withstand harsher organometallic reactions.

-

Directness: It allows for the direct and regioselective installation of the phenylethynyl moiety onto the thiophene core in a single, reliable step.

The logical workflow for this synthesis is depicted below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis via Sonogashira coupling.[6][7][8]

Materials:

-

5-Bromothiophene-2-carbaldehyde (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

-

Copper(I) iodide [CuI] (0.05 equiv)

-

Anhydrous, degassed triethylamine (Et₃N) or a mixture of THF/Et₃N

Procedure:

-

Inert Atmosphere Setup: To a dry Schlenk flask, add 5-bromothiophene-2-carbaldehyde, PdCl₂(PPh₃)₂, and CuI.

-

Evacuation and Backfilling: Seal the flask and evacuate it, then backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Expertise Note: Oxygen can lead to oxidative homocoupling of phenylacetylene (Glaser coupling) and degradation of the palladium catalyst, reducing yield.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous triethylamine via syringe. Stir the resulting suspension for 10-15 minutes at room temperature.

-

Alkyne Addition: Add phenylacetylene dropwise to the mixture.

-

Reaction Execution: Heat the reaction mixture to 60-80 °C and stir. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting 5-bromothiophene-2-carbaldehyde is fully consumed.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. c. Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the triethylamine hydrobromide salt, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Key Chemical Reactivity and Applications

The utility of this compound stems from the distinct reactivity of its functional groups, making it a bifunctional linker and scaffold.

The Aldehyde: A Gateway to Bioconjugation and Derivatization

The aldehyde group is a versatile electrophilic handle.[9]

-

Condensation Reactions: It readily reacts with primary amines to form stable imines (Schiff bases). This reaction is fundamental for conjugating the molecule to biomolecules like peptides or for building larger, more complex heterocyclic systems.[9][10]

-

Reductive Amination: The imine intermediate can be reduced to form a stable secondary amine, a common linkage in medicinal chemistry.

-

Wittig and Related Reactions: The aldehyde can be converted into an alkene, providing a route to extend the conjugated system or to introduce different functional groups.

The Thiophene and Phenylethynyl Core: A Rigid, Conjugated Scaffold

The thiophene ring is a well-established bioisostere for a phenyl ring in drug design, offering unique electronic properties and potential metabolic advantages.[11] The rigid, linear phenylethynyl group acts as an inflexible spacer, which is highly desirable for probing the geometry of protein binding pockets or for constructing well-defined molecular architectures.

Application in Targeted Protein Degradation (PROTACs)

One of the most exciting applications for this molecule is as a building block for Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent degradation of the target protein.

The this compound scaffold is perfectly suited for constructing the "linker" component of a PROTAC.

Caption: Conceptual role in PROTAC synthesis.

The aldehyde provides a convenient attachment point for a warhead, while the alkyne at the other end could be functionalized (e.g., via a click reaction with an azide-modified E3 ligand) to complete the PROTAC structure. The rigidity of the linker is critical for ensuring the proper orientation of the target protein and the E3 ligase to facilitate ubiquitin transfer.

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting. Based on data for structurally related compounds, it is classified as an irritant.[12]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautions:

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

-

Conclusion

This compound is more than a simple chemical; it is a sophisticated synthetic tool. Its well-defined structure, predictable reactivity, and the robust Sonogashira coupling protocol for its synthesis make it an invaluable asset for researchers. Its utility as a rigid, bifunctional linker is particularly relevant in the cutting-edge field of targeted protein degradation, while its inherent electronic properties ensure its continued use in the development of novel organic materials. This guide serves as a foundational resource for scientists looking to harness the full potential of this versatile molecule in their research endeavors.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Reactions of Thiophene-2-carbaldehyde Derivatives. Retrieved from [Link]

-

Solubility of Things. (n.d.). Thiophene-2-carbaldehyde. Retrieved from [Link]

-

Alexandru, M., et al. (2011). Condensation of thiopheneanils or thiophene-2-carboxaldehyde with guaiazulene. ResearchGate. Retrieved from [Link]

-

ChemBK. (2024, April 10). 5-(2-Phenyleth-1-Ynyl)Thiophene-2-Carbaldehyde. Retrieved from [Link]

- Yadav, V. K., & Sriram, V. (2015). Supporting Information for: Catalytic Decarboxylative Cross-Coupling of Cinnamic Acids with Heteroaryl Halides. The Journal of Organic Chemistry.

-

Akhtar, M. J., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14759-14774. [Link]

-

Thermo Fisher Scientific. (n.d.). Thiophene-2-carboxaldehyde, 98+%. Retrieved from [Link]

-

ChemBK. (2024, April 10). 5-(PHENYLETHYNYL)THIOPHENE-2-CARBOXALDEHYDE. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene. Retrieved from [Link]

-

Bentham Science. (n.d.). First Synthesis of 5- and 7-Phenylethynyl-8-hydroxyquinolines by Sonogashira Reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information: Cross-coupling reactions catalyzed by an N-heterocyclic carbene-Pd(II) complex under aerobic and CuI-. Retrieved from [Link]

-

Cruz-Jimenez, G., et al. (2012). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Molecules, 17(10), 11849-11867. [Link]

-

ResearchGate. (n.d.). Supporting Information: Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. Retrieved from [Link]

-

ResearchGate. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

-

Li, J-H., et al. (n.d.). Supporting Information: Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reaction under Copper-, Amine- and Solvent-Free Conditions. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. benthamscience.com [benthamscience.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-Nitro-2-thiophenecarboxaldehyde 98 4521-33-9 [sigmaaldrich.com]

crystal structure of 5-(Phenylethynyl)thiophene-2-carbaldehyde

An In-Depth Technical Guide to the Crystal Structure of 5-(Phenylethynyl)thiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of this compound. While a definitive published crystal structure for this specific molecule is not yet available in open crystallographic databases, this document outlines the essential experimental and computational methodologies required for its elucidation. By leveraging established protocols and drawing comparisons with structurally related thiophene derivatives, this guide serves as a complete instructional manual for researchers. It details the process from single-crystal growth and X-ray diffraction to advanced computational modeling and interpretation of intermolecular interactions. The anticipated structural features and their implications for materials science and rational drug design are also discussed, providing a robust roadmap for future research on this and similar conjugated organic molecules.

Part 1: Introduction to this compound

This compound is a conjugated organic molecule featuring a thiophene ring functionalized with a phenylethynyl group at the 5-position and a carbaldehyde group at the 2-position. Its chemical formula is C₁₃H₈OS, and its CAS number is 17257-10-2.[1] The presence of an extended π-conjugated system, comprising the phenyl, ethynyl, and thiophene moieties, suggests potential applications in the field of organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2][3] The aldehyde functional group also provides a reactive site for further synthetic modifications, allowing for the construction of more complex molecular architectures.[3]

Thiophene derivatives, in general, are a well-studied class of compounds with a wide range of biological activities and applications in materials science.[4][5] They are known to exhibit properties such as antibacterial, anti-inflammatory, and anticancer activities, making them privileged structures in drug discovery.[4][6] In the context of materials science, the thiophene ring is a key building block for conducting polymers and small-molecule semiconductors.

A precise understanding of the three-dimensional arrangement of molecules in the solid state, as provided by single-crystal X-ray diffraction, is paramount for establishing structure-property relationships. The crystal structure reveals crucial information about molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions, all of which govern the bulk properties of the material.

Part 2: Experimental Determination of the Crystal Structure

The elucidation of the crystal structure of this compound requires a systematic experimental approach, beginning with the growth of high-quality single crystals. The following protocol outlines a generalized yet robust workflow for this process.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth and Selection:

-

Rationale: The quality of the diffraction data is directly dependent on the quality of the single crystal. The goal is to obtain a crystal with well-defined faces and minimal internal defects.

-

Methodology:

-

Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is a common and effective technique.

-

Vapor diffusion, where a precipitant is slowly introduced into a solution of the compound, can also be employed to control the rate of crystallization.

-

A suitable crystal, typically with dimensions of 0.1-0.3 mm, is selected under a microscope and mounted on a goniometer head.[7]

-

-

-

Data Collection:

-

Rationale: The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected to determine the unit cell parameters and the intensities of the reflections. Cooling the crystal minimizes thermal vibrations, leading to a more precise structure.[7]

-

Methodology:

-

The mounted crystal is placed on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

-

The crystal is cooled to a low temperature, typically 100-120 K.[7]

-

The diffractometer rotates the crystal through a series of angles, and a complete diffraction dataset is collected.

-

-

-

Structure Solution and Refinement:

-

Rationale: The collected diffraction data is used to solve the phase problem and generate an initial electron density map, from which the atomic positions can be determined. This initial model is then refined to achieve the best possible fit with the experimental data.[7]

-

Methodology:

-

The diffraction data is processed to correct for experimental factors and to obtain a set of structure factors.

-

Direct methods or Patterson methods are used to solve the phase problem and obtain an initial structural model.

-

The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors.[7]

-

-

Workflow for Crystal Structure Determination

Caption: General workflow for determining the crystal structure of a small organic molecule.

Part 3: In-Silico Analysis and Structural Prediction

Computational chemistry provides a powerful toolkit for complementing and interpreting experimental crystallographic data. Methods such as Density Functional Theory (DFT) and Hirshfeld surface analysis can offer deeper insights into the electronic structure and intermolecular interactions of this compound.

Density Functional Theory (DFT)

DFT calculations can be used to optimize the molecular geometry of the compound in the gas phase, providing a theoretical model of its conformation. This can be compared with the experimentally determined structure to assess the effects of crystal packing on the molecular geometry. Furthermore, DFT can be used to calculate various electronic properties, such as the HOMO-LUMO gap, which is relevant for its potential applications in organic electronics.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal lattice.[8] The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contacts. This allows for the identification and characterization of hydrogen bonds, π-π stacking, and other weak interactions that govern the crystal packing. For thiophene derivatives, Hirshfeld analysis has been successfully used to analyze C-H···O and other non-covalent interactions.[4][8]

Computational Analysis Workflow

Sources

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. This compound [myskinrecipes.com]

- 4. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tandfonline.com [tandfonline.com]

The Intrinsic Electronic Landscape of Phenylethynyl Thiophene Derivatives: A Technical Guide for Advanced Organic Electronics

Abstract

Phenylethynyl thiophene (PET) derivatives have emerged as a significant class of organic semiconducting materials, finding applications in a myriad of optoelectronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1][2] Their rigid, planar structures, and extended π-conjugation facilitate efficient charge transport and offer a high degree of tunability in their electronic and photophysical properties.[3][4] This technical guide provides a comprehensive exploration of the core electronic properties of PET derivatives for researchers, scientists, and drug development professionals. We will delve into the synthesis, characterization, and theoretical underpinnings that govern their performance, offering both foundational knowledge and field-proven insights to accelerate innovation in organic electronics and beyond.

The Architectural Blueprint: Synthesis and Molecular Design

The electronic characteristics of PET derivatives are intrinsically linked to their molecular architecture. The ability to strategically modify their structure through organic synthesis provides a powerful tool to fine-tune their properties for specific applications.

Core Synthetic Strategies: The Power of Cross-Coupling

The primary synthetic routes to phenylethynyl thiophene derivatives rely on palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction efficiently forms the crucial carbon-carbon triple bond connecting the thiophene and phenyl rings.[5]

Exemplary Synthetic Protocol: Synthesis of 2-(Phenylethynyl)thiophene

This protocol outlines a standard laboratory procedure for the synthesis of a foundational PET derivative.

Materials:

-

2-Bromothiophene

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride

-

Copper(I) iodide

-

Triethylamine

-

Toluene

-

Standard laboratory glassware and purification apparatus

Step-by-Step Procedure:

-

Inert Atmosphere: A flame-dried Schlenk flask is charged with bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide under an inert atmosphere (e.g., argon or nitrogen).

-

Solvent and Reagents: Anhydrous toluene and triethylamine are added, followed by 2-bromothiophene and phenylacetylene.

-

Reaction: The reaction mixture is stirred at a specified temperature (typically ranging from room temperature to gentle heating) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Upon completion, the reaction mixture is cooled, filtered to remove the amine salt, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure 2-(phenylethynyl)thiophene.[6][7]